4-(chloromethyl)-N,N,2-trimethylaniline hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure would likely feature a benzene ring (from the aniline), substituted with a chloromethyl group and a trimethylamine group. The exact structure would depend on the positions of these substituents on the benzene ring .Chemical Reactions Analysis
As an organic compound containing a reactive chloromethyl group, it could potentially undergo various reactions, such as nucleophilic substitution or elimination. The trimethylamine group might influence the reactivity and selectivity of these reactions .Physical and Chemical Properties Analysis
The physical and chemical properties would depend on the exact structure. Generally, chlorinated organic compounds are relatively polar and may have significant interactions with other polar substances. The compound is likely solid at room temperature .Scientific Research Applications
Anion Exchange Membranes
An innovative approach for preparing anion exchange membranes (AEMs) involves a novel chloromethylation method and homogeneous quaternization/crosslinking strategy. This method uses 1,4-bis(chloromethoxy)butane (BCMB) as a chloromethylating reagent, offering an efficient, non-carcinogenic, and cost-effective alternative to traditional methods. The synthesized membranes exhibit superior ion exchange capacity, hydroxide conductivity, and chemical stability, highlighting the potential of this method in enhancing the performance of AEMs used in various electrochemical devices (Wangting Lu et al., 2013).
Plant Growth Regulation
A plant growth regulator synthesized through a multi-step reaction, starting with the chloromethylation of o-methylaniline, demonstrated the ability to significantly increase wheat yield. This application underscores the utility of chloromethylated compounds in agriculture, specifically in enhancing crop production and efficiency (Y. Yi, 2001).
Catalysis in Organic Synthesis
4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) serves as a recyclable catalyst for the acylation of inert alcohols and phenols under base-free conditions. The use of DMAP·HCl illustrates the catalytic versatility of chloromethylated compounds in facilitating organic transformations, providing insights into reaction mechanisms and expanding the toolbox for synthetic chemists (Zhihui Liu et al., 2014).
Synthesis of Functional Materials
Research on poly (4-chloromethyl styrene-graft-4-vinylpyridine)/TiO2 nanocomposites via nitroxide-mediated radical polymerization introduces a novel method for preparing materials with enhanced properties. These nanocomposites exhibit potential applications in various fields, including coatings, sensors, and optoelectronics, due to their improved thermal stability and optical properties (M. Jaymand, 2011).
Hydroamination Catalysts
The hydroamination of diphenylbutadiyne with primary arylamines, facilitated by a heterobimetallic catalyst, showcases the application of chloromethylated compounds in the synthesis of complex organic molecules. This catalytic process leads to the formation of quinoline derivatives, highlighting the role of chloromethylated intermediates in developing new synthetic methodologies (Fadi M. Younis et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(chloromethyl)-N,N,2-trimethylaniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN.ClH/c1-8-6-9(7-11)4-5-10(8)12(2)3;/h4-6H,7H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWOSJCCZHQBDFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCl)N(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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